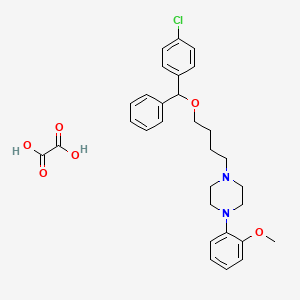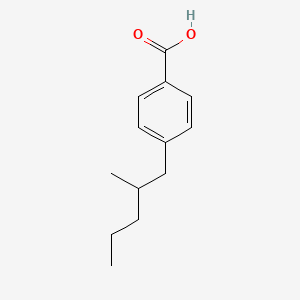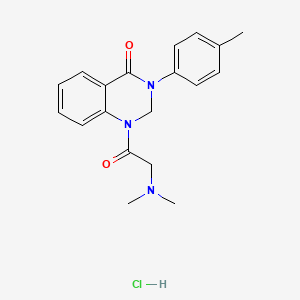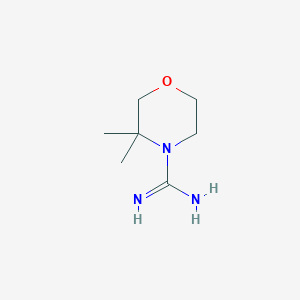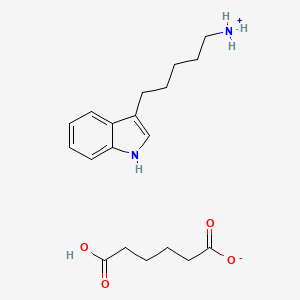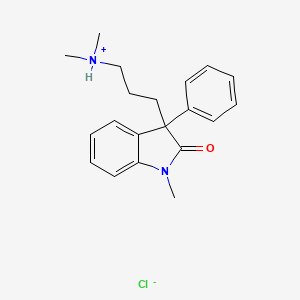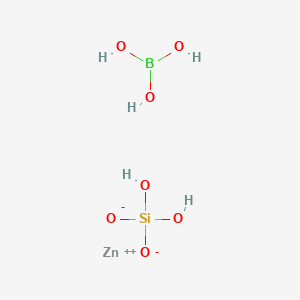![molecular formula C23H16 B13746462 7-phenyl-7H-benzo[c]fluorene CAS No. 32377-10-9](/img/structure/B13746462.png)
7-phenyl-7H-benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C23H16. It is a derivative of 7H-benzo[c]fluorene, which is known for its mutagenic and carcinogenic properties. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method starts with the bromination of 1-indanone to form 3-bromoindanone. This intermediate is then dehydrobrominated to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one produces benzo[c]fluorenone-9, which is subsequently reduced to 7H-benzo[c]fluorene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its mutagenic and carcinogenic effects helps understand the mechanisms of PAH-induced DNA damage.
Medicine: Studies on its biological activity contribute to the development of cancer therapeutics.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 7-phenyl-7H-benzo[c]fluorene involves its interaction with DNA. The compound forms DNA adducts, which can lead to mutations and carcinogenesis. The metabolic activation of this PAH by cytochrome P450 enzymes results in the formation of reactive intermediates that bind to DNA, causing structural changes and potential errors during DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-benzo[c]fluorene: The parent compound, known for its mutagenic properties.
11H-benzo[a]fluorene: Another isomer with similar carcinogenic potential.
11H-benzo[b]fluorene: Also a PAH with comparable biological activity.
Uniqueness
7-Phenyl-7H-benzo[c]fluorene is unique due to the presence of the phenyl group at the 7-position, which influences its chemical reactivity and biological activity. This structural modification can affect the compound’s ability to form DNA adducts and its overall mutagenic potential .
Eigenschaften
CAS-Nummer |
32377-10-9 |
|---|---|
Molekularformel |
C23H16 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
7-phenyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C23H16/c1-2-9-17(10-3-1)22-19-12-6-7-13-20(19)23-18-11-5-4-8-16(18)14-15-21(22)23/h1-15,22H |
InChI-Schlüssel |
SBCFYYUPYVNRLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


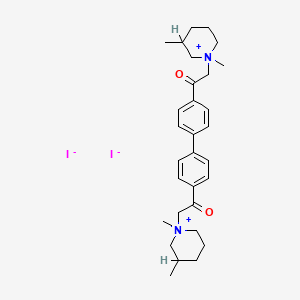
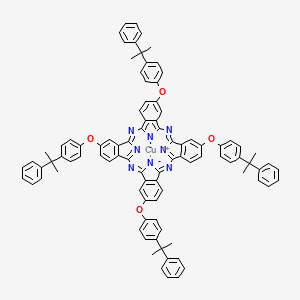
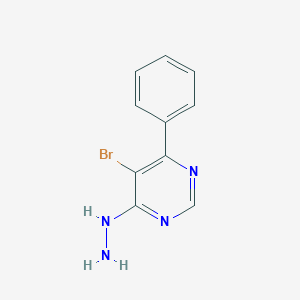

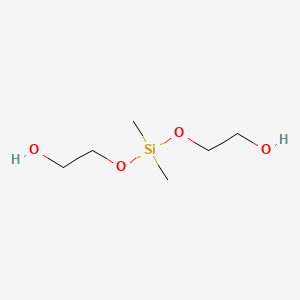
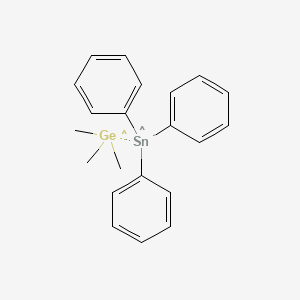
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
